(2S)-2-(4-Fluorophenyl)-4-methylmorpholine
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Overview
Description
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine is a chemical compound characterized by the presence of a fluorophenyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-4-methylmorpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: (2S)-2-(Phenyl)-4-methylmorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-fluorophenyl)ethanol: Shares the fluorophenyl group but differs in the presence of an amino group and an ethanol backbone.
3-[(2S)-2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1-[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]urea: Contains a similar fluorophenyl group but has a more complex structure with additional functional groups.
Uniqueness
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine is unique due to its specific combination of a fluorophenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
920798-56-7 |
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Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
MLCKFDUWYLGQKE-LLVKDONJSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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